Elexacaftor

Description

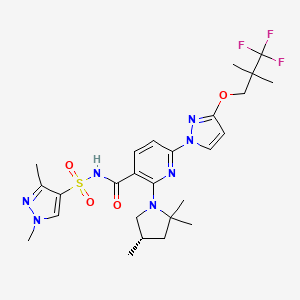

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRHVFSOIWFBTE-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34F3N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027907 | |

| Record name | Elexacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1mg/mL | |

| Record name | Elexacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2216712-66-0 | |

| Record name | Elexacaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elexacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elexacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELEXACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elexacaftor: Molecular Mechanisms of Cftr Modulation

Classification of Elexacaftor as a Type III CFTR Corrector

CFTR correctors are categorized into different classes based on their mechanisms of action. mdpi.com Type I correctors, such as tezacaftor (B612225) and lumacaftor (B1684366), are known to stabilize the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs). mdpi.comersnet.org this compound is classified as a Type III corrector. frontiersin.orgersnet.orgjci.org This classification stems from its distinct mechanism, which involves the stabilization of the F508del NBD1 domain. frontiersin.org Research indicates that robust correction of F508del-CFTR's conformational defects requires the stabilization of multiple domains, with Type III correctors specifically addressing the instability of NBD1. frontiersin.org Studies have shown that this compound (also known as VX-445) can suppress the misfolding of the F508del-NBD1 domain in vitro and acts synergistically with Type I and Type II correctors. jci.org This synergistic action, targeting different aspects of the protein's folding defects, underpins the high efficacy of the triple-combination therapy. frontiersin.orgbiorxiv.org

Allosteric Modulation of CFTR by this compound

A key aspect of this compound's allosteric action is its impact on the conformation of Nucleotide Binding Domain 1 (NBD1), the domain containing the common F508del mutation. Biophysical studies have shown that this compound stabilizes NBD1, and it is proposed that it acts directly on this domain within the full-length protein to correct folding defects. jci.orgersnet.org By suppressing the misfolding of the F508del-NBD1 domain, this compound facilitates the protein's ability to pass the cell's quality control checkpoints in the endoplasmic reticulum. jci.org However, some research suggests that this compound does not directly stabilize the NBD1 region itself, and that combining it with drugs that specifically target NBD1 stabilization could further enhance therapeutic effectiveness for certain CFTR variants. cysticfibrosisnewstoday.com This suggests that this compound's primary effect is an allosteric one that promotes the proper folding and integration of NBD1 within the global structure, rather than solely targeting the isolated domain's stability. jci.orgersnet.org

Stabilization of Nucleotide Binding Domain 1 (NBD1) Conformation

This compound Binding Sites on CFTR Protein

Advanced structural biology techniques, including cryo-electron microscopy, have been crucial in identifying the specific binding sites of this compound on the CFTR protein. mdpi.com These studies show that this compound binds to a distinct site from other correctors like tezacaftor, which is key to their synergistic effect. nih.govpharmgkb.org The binding pocket for this compound is located within the transmembrane domains of the protein. mdpi.combiorxiv.org

This compound occupies a shallow, hydrophobic binding site located within the plasma membrane. mdpi.com This site is formed by the interface of several transmembrane (TM) helices. mdpi.combiorxiv.org The primary interaction occurs with TM helix 11, part of the second membrane-spanning domain (MSD2), through electrostatic and van der Waals forces. mdpi.commdpi.com Secondary interactions involve TM helices 2, 10, and the N-terminal lasso motif. frontiersin.orgmdpi.com Specifically, cryo-EM analysis has confirmed that this compound interacts with helices 10 and 11 of MSD2. mdpi.com This multi-point interaction helps to stabilize the assembly of the transmembrane domains, a critical step in the maturation of the CFTR protein. frontiersin.org

Interactive Table: this compound Binding Sites on CFTR

| Interacting CFTR Component | Domain Location | Type of Interaction |

|---|---|---|

| Transmembrane Helix 11 (TM11) | Membrane-Spanning Domain 2 (MSD2) | Primary Interaction (Electrostatic, van der Waals) mdpi.com |

| Transmembrane Helix 10 (TM10) | Membrane-Spanning Domain 2 (MSD2) | Secondary Interaction frontiersin.orgmdpi.com |

| Transmembrane Helix 2 (TM2) | Membrane-Spanning Domain 1 (MSD1) | Secondary Interaction frontiersin.orgmdpi.com |

| N-terminal Lasso Motif | N-terminus | Interaction with binding pocket frontiersin.orgmdpi.combiorxiv.org |

Distinction from Type I Corrector Binding Sites

This compound is classified as a Type III CFTR corrector, a designation that underscores its unique binding site and mechanism of action, which is distinct from Type I correctors like tezacaftor. nih.goversnet.org Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the precise molecular interactions of these compounds with the CFTR protein. frontiersin.org

Type I correctors, such as tezacaftor and lumacaftor, bind to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein. frontiersin.orgscispace.com This binding site involves transmembrane helices 1, 2, 3, and 6. frontiersin.org By interacting with this site, Type I correctors are thought to stabilize the TMD1 early in the biosynthetic process, facilitating proper folding and assembly of the protein. frontiersin.orgbiorxiv.org

In contrast, this compound binds to a completely different, non-competing site on the CFTR protein. nih.govwikipedia.orgeuropa.eu Its binding location is at the interface of transmembrane helices 2, 10, and 11, and it also interacts with the N-terminal lasso motif. frontiersin.orgnih.gov This distinct binding site allows this compound to work synergistically with Type I correctors. While tezacaftor stabilizes TMD1, this compound supports the subsequent assembly of the transmembrane domains, leading to a more comprehensive correction of the folding defects seen in mutant CFTR, particularly the F508del mutation. frontiersin.orgpharmgkb.org Computational analyses have further illuminated these differences, showing that the binding sites for this compound contain key allosteric residues, suggesting a role as an allosteric modulator, whereas the binding sites for Type I correctors are in regions with limited allosteric influence. mdpi.com

| Compound Type | Example Compound | Binding Site on CFTR Protein | Primary Mechanism of Action |

|---|---|---|---|

| Type I Corrector | Tezacaftor | Transmembrane helices 1, 2, 3, and 6 (within TMD1) frontiersin.org | Stabilizes early steps of CFTR biogenesis at the ER. frontiersin.org |

| Type III Corrector | This compound | Interface of transmembrane helices 2, 10, 11, and the N-terminal lasso motif frontiersin.org | Supports subsequent assembly of transmembrane domains. frontiersin.org |

Mechanism of Corrective Action

This compound's primary role as a corrector is to rescue misfolded CFTR proteins, particularly the common F508del mutant, enabling them to be properly processed and trafficked to the cell surface. This corrective action is a multi-step process involving the facilitation of protein folding, improvement of intracellular processing, and enhancement of delivery to the cell membrane.

Facilitation of CFTR Protein Folding

The F508del mutation impairs the conformational maturation of the CFTR protein, leading to its recognition by the cell's quality control systems and subsequent degradation. biorxiv.org this compound acts as a pharmacological chaperone, binding to the mutant CFTR protein to stabilize its structure. molbiolcell.org This binding helps to overcome the folding defect, allowing the protein to adopt a more native-like conformation. biorxiv.org Studies have shown that this compound, in combination with a Type I corrector like tezacaftor, synergistically restores the processing of F508del-CFTR. ersnet.org This synergistic effect arises from their distinct binding sites and complementary mechanisms; while tezacaftor stabilizes an early folding intermediate, this compound stabilizes a subsequent state, together guiding the protein through its complex folding pathway. molbiolcell.org This combined action leads to a correctly folded protein that is almost indistinguishable from the wild-type conformation. frontiersin.org

Improvement of Intracellular Processing and Trafficking

Once a more stable conformation is achieved, the corrected CFTR protein must navigate the cell's intricate processing machinery, primarily within the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov Misfolded proteins are typically retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. biorxiv.orgmdpi.com this compound helps the mutant CFTR to bypass this quality control checkpoint. molbiolcell.org By stabilizing the protein, this compound prevents it from being recognized and destroyed by the ERAD system. molbiolcell.org

Enhancement of CFTR Protein Delivery to the Cell Surface

The ultimate goal of a corrector is to increase the density of functional CFTR protein at the apical surface of epithelial cells. drugbank.com By facilitating proper folding and intracellular trafficking, this compound significantly increases the amount of CFTR protein that is successfully delivered to and inserted into the cell membrane. wikipedia.orgpharmgkb.orgarchbronconeumol.org This increased cell surface expression is a direct consequence of its ability to rescue the protein from degradation and guide it through the secretory pathway. biorxiv.orgdrugbank.com The combination of this compound and tezacaftor has an additive effect on increasing the quantity of CFTR at the cell surface compared to either molecule alone. pharmgkb.orgfepblue.org This enhanced delivery provides more channels for ion transport, which is then further augmented by the action of a potentiator. cff.org

Potentiator Properties of this compound

Beyond its well-established role as a corrector, compelling evidence has emerged demonstrating that this compound also possesses intrinsic potentiator activity. cysticfibrosisnewstoday.com This dual functionality contributes significantly to its therapeutic efficacy. A potentiator's primary function is to increase the channel open probability (gating) of the CFTR protein at the cell surface. mdpi.comscielo.br

Studies have revealed that this compound can act as a co-potentiator, working synergistically with ivacaftor (B1684365) to enhance CFTR channel function. frontiersin.orgcysticfibrosisnewstoday.com This co-potentiation is particularly beneficial for certain gating mutations, such as G551D, where ivacaftor alone provides only partial restoration of channel activity. nih.gov The addition of this compound leads to a further, significant increase in CFTR-mediated currents. nih.gov This suggests that this compound's potentiating mechanism is distinct from that of ivacaftor and that they can act additively to maximize channel gating. nih.gov

Acute Potentiation of CFTR Channel Gating

This compound has been shown to acutely potentiate CFTR channel gating, an effect that is observed rapidly upon its application to cells expressing CFTR at their surface. nih.govcysticfibrosisnewstoday.com Electrophysiological studies have demonstrated that acute treatment with this compound increases CFTR-mediated ion transport. nih.govcysticfibrosisnewstoday.com For instance, in human bronchial and nasal epithelia, the acute addition of this compound increased the ivacaftor-potentiated F508del- and G551D-CFTR currents by approximately 24% and over 70%, respectively. nih.gov This rapid enhancement of channel activity is a hallmark of a potentiator. cysticfibrosisnewstoday.com The mechanism of this potentiation is believed to be allosteric, as this compound does not bind near the channel's gating machinery but influences its function from a distance. researchgate.net This direct effect on channel gating, combined with its corrector activity, makes this compound a uniquely powerful CFTR modulator.

| Research Finding | Supporting Evidence/Observation | Reference |

|---|---|---|

| This compound as a Co-potentiator | Acts synergistically with ivacaftor to improve ion conductance through mutant CFTR. | cysticfibrosisnewstoday.com |

| Acute Potentiation of F508del-CFTR | Increased ivacaftor-potentiated F508del-CFTR current by ~24% in human bronchial and nasal epithelia. | nih.gov |

| Acute Potentiation of G551D-CFTR | Increased ivacaftor-potentiated G551D-CFTR current by >70% in human bronchial and nasal epithelia. | nih.gov |

| Restoration of CFTR Function | In patients with at least one F508del allele, treatment with this compound/Tezacaftor/Ivacaftor improved CFTR function to ~40-50% of normal activity. | atsjournals.org |

Mutation-Specific Potentiator Activity

While primarily classified as a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, this compound also exhibits mutation-specific potentiator activity. ersnet.orgnih.gov This dual function contributes to its efficacy in restoring the function of certain mutant CFTR proteins. ersnet.org Research has demonstrated that this compound can act as a potentiator for various CFTR mutations, including those in Class II and Class III. researchgate.netnih.gov

Studies have shown that this compound's potentiating action is distinct from that of the established potentiator, ivacaftor. nih.gov For instance, in the case of the N1303K mutation, this compound's primary rescue mechanism appears to be through co-potentiation of the channel's gating defect, rather than through its corrector function. ersnet.org This is supported by findings that pre-incubation with this compound was not required to restore N1303K function when ivacaftor was present. ersnet.org

The potentiator activity of this compound is particularly significant for mutations that are either resistant or respond poorly to ivacaftor alone. nih.gov This dual activity as both a corrector and a potentiator is believed to be a key factor in the pharmacological effectiveness of therapies incorporating this compound. ersnet.org For example, for the G85E mutation, this compound's chronic corrector effects are more prominent, whereas for N1303K, it functions more as an acute potentiator in the presence of ivacaftor. ersnet.org This mutation-dependent dual activity underscores the complex and multifaceted mechanism of action of this compound. ersnet.orgersnet.org

Synergistic Molecular Effects in Combination Therapies

This compound is a cornerstone of the triple-combination therapy for cystic fibrosis, which also includes tezacaftor and ivacaftor. mdpi.com This therapeutic approach leverages the synergistic effects of these three molecules to address the multifaceted defects of mutant CFTR proteins, particularly the F508del mutation. ersnet.orgpatsnap.com

Additive Effects with Tezacaftor on Cellular Processing and Trafficking

This compound and tezacaftor are both CFTR correctors, but they bind to different sites on the CFTR protein. pharmgkb.orgtrikaftahcp.comdroracle.ai This allows them to have an additive effect on facilitating the cellular processing and trafficking of mutant CFTR, such as F508del-CFTR. pharmgkb.orgdroracle.aipshpgeorgia.com By binding to distinct sites, they work together to improve the conformational stability of the F508del-CFTR protein. cda-amc.ca This enhanced stability helps the misfolded protein to be properly processed within the cell and transported to the cell surface. nih.govarchbronconeumol.orgnih.gov

The synergistic action of this compound and tezacaftor results in a greater amount of CFTR protein being delivered to the cell surface compared to what either molecule could achieve alone. pharmgkb.orgdroracle.aipshpgeorgia.com this compound, considered a type III corrector, supports the assembly of the transmembrane domains (TMDs), while tezacaftor, a type I corrector, is thought to stabilize the early steps of CFTR biogenesis. nih.govfrontiersin.org This complementary action leads to a more efficient rescue of the protein's trafficking defect. biorxiv.org Studies have shown that while this compound or tezacaftor alone only modestly increases the plasma membrane density of F508del-CFTR, their combination leads to a significant, synergistic increase. jci.org

| Compound | F508del-CFTR PM Density (% of Wild-Type) |

|---|---|

| VX-661 (Tezacaftor) alone | ~3.5% |

| VX-445 (this compound) alone | ~15% |

| VX-661 + VX-445 | ~45% |

Combined Impact with Ivacaftor on Channel Open Probability and Function

Once this compound and tezacaftor have facilitated the delivery of the mutant CFTR protein to the cell surface, the potentiator ivacaftor plays a crucial role in enhancing its function. patsnap.comtrikaftahcp.com Ivacaftor acts by increasing the channel open probability, or gating, of the CFTR protein at the cell surface. pharmgkb.orgtrikaftahcp.compshpgeorgia.com This means it helps the channel stay open longer, allowing for increased transport of chloride ions. droracle.aiwikipedia.org

| Treatment | CFTR Function Restoration | Cell Type |

|---|---|---|

| This compound/Tezacaftor/Ivacaftor | ~40-50% of normal | Airway and intestinal epithelia (F508del/MF) |

| This compound/Tezacaftor/Ivacaftor | ~60% of wild-type | Primary p.Phe508del homozygous epithelia |

Interestingly, some studies suggest that the presence of ivacaftor during the correction process might slightly limit the rescue of F508del-CFTR, hinting that combining this compound and tezacaftor with a different potentiator could potentially offer even greater therapeutic efficacy. ersnet.org

Reconstitution of Wild-Type CFTR Conformation in Mutant CFTR

A remarkable outcome of the triple combination therapy is its ability to restore the conformation of the mutant F508del-CFTR protein to a state that is nearly indistinguishable from the wild-type (WT) protein. nih.govfrontiersin.orgfrontiersin.org Cryo-electron microscopy studies of the reconstituted ELX/TEZ/IVA-bound F508del-CFTR complex have confirmed this structural restoration. nih.govfrontiersin.orgfrontiersin.org

Preclinical Pharmacological Profile of Elexacaftor

Pharmacokinetics (ADME) in Preclinical Models

The journey of elexacaftor through the body has been extensively studied in various preclinical models to predict its behavior in humans. These studies, collectively known as ADME, are fundamental to drug development.

Following oral administration, this compound is well-absorbed. The presence of food, particularly fat-containing meals, significantly enhances its absorption, increasing its systemic exposure. fda.govnps.org.au The absolute bioavailability of this compound when taken with food is approximately 80%. tga.gov.au In preclinical and clinical studies, the time to reach maximum plasma concentration (Tmax) for this compound is typically observed to be around 6 hours. fda.govtga.gov.au

| Pharmacokinetic Parameter | Value | Condition |

| Absolute Bioavailability | ~80% | With food |

| Median Tmax | 6 hours (range: 4-12 hours) | Fed state |

Once absorbed, this compound distributes throughout the body. It is highly bound to plasma proteins, with a binding percentage greater than 99%, primarily to albumin. fda.govdrugs.com This extensive protein binding limits the amount of free drug available to exert its pharmacological effect at any given time. The apparent volume of distribution (Vd) for this compound has been determined to be approximately 53.7 liters, indicating that the drug distributes into tissues outside of the bloodstream. fda.govswissmedic.chmedsafe.govt.nz Preclinical studies in rats have also shown that this compound is excreted into milk. europa.eu

| Distribution Parameter | Value |

| Plasma Protein Binding | >99% (mainly to albumin) |

| Apparent Volume of Distribution (Vd) | 53.7 (17.7) L |

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. swissmedic.chmedsafe.govt.nzpharmgkb.orghres.ca This metabolic process transforms the parent drug into various metabolites. The major circulating metabolite identified is M23-ELX. pharmgkb.orghres.ca Importantly, M23-ELX is not an inactive byproduct; it is pharmacologically active and possesses a potency similar to that of the parent compound, this compound. swissmedic.chhres.cafda.gov

| Metabolism Details | Description |

| Primary Metabolic Enzymes | CYP3A4/5 |

| Major Active Metabolite | M23-ELX |

| Metabolite Potency | Similar to parent compound |

The primary route of elimination for this compound and its metabolites is through the feces. drugs.com Following administration, approximately 87.3% of the dose is recovered in the feces, predominantly as metabolites. drugs.comswissmedic.chfda.gov A very small fraction, only about 0.23%, is excreted in the urine. drugs.comswissmedic.chfda.gov Studies in bile duct-cannulated rats have confirmed that biliary excretion is the main elimination pathway. europa.eu

| Excretion Route | Percentage of Dose |

| Feces | 87.3% (primarily as metabolites) |

| Urine | 0.23% |

Metabolic Pathways and Metabolite Identification (e.g., CYP3A4/5 involvement, active metabolite M23-ELX)

Transporter Interactions

Cellular transporters play a critical role in the disposition of many drugs. In vitro studies have been conducted to understand how this compound interacts with these transporters.

Inhibitory Potential against Uptake Transporters (e.g., OATP1B1, OATP1B3)

In preclinical evaluations, this compound and its metabolite, M23-ELX, have been identified as inhibitors of the hepatic uptake transporters Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. vrtx.comeuropa.eufda.govdrugs.com These transporters are crucial for the hepatic clearance of many endogenous substances, like bilirubin (B190676), and various drugs, including statins. europa.euswissmedic.ch In vitro studies are essential for predicting the potential for drug-drug interactions (DDIs) in a clinical setting.

The inhibitory potential is quantified by determining the half-maximal inhibitory concentration (IC50). One in vitro study using estradiol-17β-glucuronide as a probe substrate reported IC50 values for this compound of 1.74 µM for OATP1B1 and 1.32 µM for OATP1B3. nih.gov These findings indicate that this compound can inhibit both OATP1B1 and OATP1B3. nih.gov This inhibitory action is considered a potential mechanism for mild increases in total bilirubin observed in some clinical trial participants, as bilirubin is a known substrate for these transporters. europa.euswissmedic.ch The potential for this compound to increase the systemic exposure of co-administered drugs that are substrates of these transporters, such as certain statins, glyburide, and repaglinide, is a key consideration. fda.goveuropa.eu

| Transporter | Substrate Used | This compound IC50 (µM) | Source |

|---|---|---|---|

| OATP1B1 | Estradiol-17β-glucuronide | 1.74 | nih.gov |

| OATP1B3 | Estradiol-17β-glucuronide | 1.32 | nih.gov |

Preclinical Drug-Drug Interaction Mechanisms

Modulation of Cytochrome P450 Enzymes (e.g., CYP3A4/5) by this compound

This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. wikipedia.orgnih.govresearchgate.net Consequently, its plasma concentration is susceptible to significant alteration by co-administered drugs that are strong inhibitors or inducers of these enzymes. fda.gov Strong CYP3A inducers, such as rifampin, are expected to decrease this compound exposure, potentially reducing its therapeutic effectiveness. fda.govfda.gov Conversely, strong CYP3A inhibitors like itraconazole (B105839) can substantially increase this compound exposure. fda.govfda.gov

In vitro studies have shown that this compound itself has a low potential to inhibit major CYP450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugs.comfda.gov While it is a substrate of CYP3A, its direct inhibitory effect on this enzyme in preclinical assays is considered low. drugs.comfda.gov Furthermore, in vitro data suggests that this compound is not likely to induce the expression of CYP1A2, CYP2B6, or CYP3A. fda.gov This profile suggests that while this compound's own metabolism is highly dependent on CYP3A activity, it is less likely to be the perpetrator of clinically significant CYP-mediated interactions. fda.govtg.org.au

Impact on Transporter Substrates and Inhibitors in vitro

In addition to its effects on OATP uptake transporters, this compound interacts with key efflux transporters. In vitro studies have established that this compound is a substrate for P-glycoprotein (P-gp) and the Breast Cancer Resistance Protein (BCRP). europa.eueuropa.eu This means that inhibitors of P-gp and BCRP could potentially increase this compound's plasma concentrations.

Preclinical data also indicate that this compound has the potential to inhibit these same transporters. mdpi.com While some reports suggest a low potential for P-gp inhibition, others highlight that the combination therapy containing this compound may increase the systemic exposure of sensitive P-gp substrates that have a narrow therapeutic index, such as digoxin, cyclosporine, and tacrolimus. vrtx.comfda.gov this compound is also an inhibitor of BCRP. europa.eu This could lead to increased exposure to co-administered BCRP substrates like rosuvastatin. europa.eu

| Transporter | Interaction Type | Source |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate | europa.eueuropa.eu |

| P-glycoprotein (P-gp) | Inhibitor (potential for weak inhibition) | vrtx.comfda.gov |

| Breast Cancer Resistance Protein (BCRP) | Substrate | europa.eueuropa.eu |

| Breast Cancer Resistance Protein (BCRP) | Inhibitor | europa.eumdpi.com |

Pharmacodynamic Characterization in Cellular and Animal Models

Concentration-Dependent Enhancement of Chloride Transport

The primary pharmacodynamic effect of this compound, as part of a combination therapy, is the restoration of chloride transport across epithelial cells. nih.gov This is achieved by increasing the amount of functional Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein at the cell surface. drugbank.comnih.gov In vitro studies using cellular models, such as human bronchial epithelial (HBE) cells with the F508del mutation, have demonstrated a clear concentration-dependent enhancement of CFTR-mediated chloride transport. nih.goversnet.org

In Ussing chamber experiments on primary nasal epithelial cells from CF patients, treatment with this compound in combination with tezacaftor (B612225) and ivacaftor (B1684365) resulted in a significant increase in transepithelial current, indicating restored chloride secretion. nih.gov Similarly, in HEK293 cells expressing various CFTR mutations, this compound demonstrated dose-dependent rescue of chloride efflux. nih.gov This functional restoration in cellular models underpins the clinical benefits observed in patients, directly linking the drug's concentration to its corrective effect on the ion transport defect in cystic fibrosis. ersnet.orgersnet.org

Impact on Ion Channel Gating and Conductance in vitro

This compound is classified as a CFTR "corrector". drugbank.comnih.gov Its primary mechanism of action is to facilitate the proper folding and processing of mutant CFTR protein, particularly the F508del variant, within the cell. wikipedia.orgnih.gov This corrective action allows the misfolded protein to escape degradation and successfully traffic to the plasma membrane, thereby increasing the density of CFTR channels on the cell surface. wikipedia.orgdrugbank.com this compound binds to the CFTR protein at a different site than other correctors like tezacaftor, leading to a synergistic effect on protein processing. nih.govfrontiersin.org

Evaluation of CFTR Activity in Various Epithelial Cell Types

The preclinical assessment of this compound's efficacy has been extensively conducted across a range of epithelial cell models. These in vitro systems are crucial for understanding the compound's ability to restore the function of the mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Studies have utilized primary human bronchial and nasal epithelial cells, heterologous expression systems, and patient-derived organoids to characterize the pharmacological activity of this compound, primarily as a component of the triple-combination therapy with tezacaftor and ivacaftor (ETI).

Human Airway Epithelial Cells

Primary human bronchial epithelial (HBE) cells derived from donors with CF, particularly those homozygous for the F508del mutation, represent a gold-standard model for preclinical evaluation. In these cells, treatment with the combination of this compound and tezacaftor has been shown to synergistically rescue the processing and function of F508del-CFTR. ersnet.orgjci.org The addition of this compound to tezacaftor and ivacaftor leads to a significant increase in the quantity and function of mature CFTR protein at the cell surface. touchrespiratory.com This results in improved CFTR-mediated chloride and bicarbonate secretion. physiology.orgnih.gov

Studies in HBE cells homozygous for the F508del mutation demonstrated that the combination of this compound and tezacaftor, in the presence of the potentiator ivacaftor, restored CFTR chloride channel function to approximately 62% of wild-type levels. jci.org The combination efficiently rescues the abnormal maturation, apical membrane location, and function of the F508del-CFTR protein. ersnet.orgresearchgate.net Furthermore, Western blot analysis in cell lines like CFBE, which are derived from human bronchial epithelium, confirmed that treatment with this compound/tezacaftor significantly increases the amount of the mature, fully-glycosylated (Band C) form of F508del-CFTR compared to untreated cells. ersnet.org

Patient-derived primary nasal epithelial cultures have also served as a valuable and clinically relevant model for evaluating modulator efficacy. ersnet.orgnih.gov Research using these cells has not only replicated the positive effects seen in HBE cells for the F508del mutation but has also been instrumental in evaluating the effect of this compound-based combinations on rare class II CF-causing mutations. ersnet.orgnih.gov For instance, nasal epithelial cultures from individuals homozygous for the M1101K mutation showed a significant increase in CFTR function following treatment with ETI, a response that exceeded that observed in F508del homozygous cells. ersnet.org Conversely, the response was less pronounced for mutations like G85E and N1303K in similar models. ersnet.org Studies on the G85E mutation in primary airway cells showed that this compound and tezacaftor treatment resulted in a significant, though modest, rescue of CFTR function, achieving 15%–25% of the activity seen in non-CF epithelia. nih.gov

| Cell Type | CFTR Mutation | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Human Bronchial Epithelial (HBE) Cells | F508del/F508del | This compound/Tezacaftor + Ivacaftor | Restored CFTR chloride channel function to ~62% of wild-type levels. | jci.org |

| Human Nasal Epithelial Cells | M1101K/M1101K | This compound/Tezacaftor + Ivacaftor | CFTR response to the triple combination exceeded the response observed in F508del/F508del cells. | ersnet.org |

| Human Nasal Epithelial Cells | G85E | This compound/Tezacaftor | Rescued CFTR function to 15-25% of the activity measured in non-CF epithelia. | nih.gov |

| CFBE Cell Line | F508del | This compound/Tezacaftor | Significantly increased the amount of mature (Band C) F508del-CFTR protein. | ersnet.org |

Heterologous Expression Systems

To investigate the direct action of this compound on mutant CFTR proteins without the complexities of a native cellular background, heterologous expression systems like Human Embryonic Kidney 293 (HEK293) cells and Baby Hamster Kidney (BHK) cells are frequently used. ersnet.orgnih.gov Studies in these systems have confirmed that the genotype-specific effects of ETI are due to the modulators acting directly on the mutant proteins. ersnet.org

Intestinal Organoids

Patient-derived intestinal organoids have emerged as a powerful ex vivo model for theratyping, allowing for the prediction of individual responses to CFTR modulators. researchgate.netnih.govresearchgate.net These three-dimensional structures can be grown from rectal biopsies and functionally assessed using assays such as the forskolin-induced swelling (FIS) assay, which measures CFTR-dependent fluid secretion. nih.govresearchgate.net

This model has been particularly valuable for assessing the efficacy of ETI on rare CFTR mutations for which clinical trial data is unavailable. researchgate.netnih.govmdpi.com In one study, 19 out of 28 different organoid lines with rare CFTR variants showed a response to ETI that was within or beyond the functional range typically seen for F508del-ETI treated organoids. nih.gov For the N1303K mutation, studies in rectal organoids showed that this compound acts as a co-potentiator with ivacaftor to rescue function. ersnet.org Similarly, for the G85E mutation, the combination of this compound with another corrector, corr-4a, synergistically rescued CFTR function in organoids. ersnet.org These findings support the use of organoids to identify individuals with rare CFTR variants who may benefit from this compound-based therapies. researchgate.netresearchgate.net

| Cell/System Type | Key Application in this compound Research | Observed Effect of this compound/ETI | Reference |

|---|---|---|---|

| HEK293 & BHK Cells | Studying direct modulator effects on specific CFTR mutations. | Confirmed direct action on mutant proteins; demonstrated dual corrector and potentiator activity of this compound. | ersnet.org, ersnet.org, nih.gov, nih.gov |

| Patient-Derived Intestinal Organoids | Assessing functional rescue for rare CFTR variants (Theratyping). | Demonstrated significant functional rescue in a majority of tested rare variants via forskolin-induced swelling. | ersnet.org, nih.gov, researchgate.net |

Drug Discovery and Development Methodologies for Elexacaftor

Application of High-Throughput Screening Assays

The journey to discover potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators like Elexacaftor began with the extensive use of high-throughput screening (HTS) assays. mdpi.com These assays are crucial for testing vast libraries of small molecules to identify compounds that can correct the defects in the CFTR protein caused by mutations. mdpi.comersnet.org For CF, HTS typically involves cell-based models that express a mutant form of the CFTR protein, most notably the F508del mutation. ersnet.org

Researchers developed assays to measure the function of the CFTR protein, such as its ability to transport chloride ions across the cell membrane. A common method utilizes a halide-sensitive yellow fluorescent protein (YFP) to detect changes in intracellular chloride concentration, providing a measurable signal of CFTR activity. The screening of hundreds of thousands of drug candidates using such methods allowed for the identification of initial "hit" compounds that showed some ability to restore protein function. mdpi.com

These initial hits, while often not potent enough for clinical use, serve as the starting point for further optimization. ersnet.org The identification of various classes of modulators, including correctors (which improve protein folding and trafficking) and potentiators (which enhance channel opening), was made possible by these large-scale screening efforts. mdpi.commdpi.com this compound emerged from a discovery pipeline that built upon the knowledge gained from these foundational HTS campaigns, which identified the need for correctors with different mechanisms of action to achieve a more significant clinical benefit. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies

Following the identification of hit compounds from HTS, structure-activity relationship (SAR) studies become paramount. This iterative process involves the chemical modification of a promising molecule to understand which parts of its structure are essential for its biological activity. For this compound, an extensive SAR campaign was undertaken to enhance the efficacy, selectivity, and pharmacokinetic properties of the initial leads. mdpi.comresearchgate.net

The development of earlier correctors, such as lumacaftor (B1684366) and its chemical derivative tezacaftor (B612225), provided a foundation. mdpi.commdpi.com However, to achieve greater efficacy, a corrector with a different mechanism was needed. nih.gov SAR studies guided the optimization of a new class of molecules, ultimately leading to the unique structure of this compound. mdpi.comacs.org These studies involve synthesizing numerous analogs of a lead compound and testing their ability to correct the F508del-CFTR defect, allowing researchers to build a comprehensive picture of the chemical features required for optimal activity.

Table 1: Key Insights from CFTR Corrector SAR Campaigns

| Structural Moiety | General Role in Activity | Significance for Development |

|---|---|---|

| Heterocyclic Core | Provides the basic scaffold for orienting other functional groups. The specific ring system is critical for binding. | Optimization of the core scaffold led to the development of distinct corrector classes (e.g., Type I vs. Type III). nih.gov |

| Cyclopropylamide Linker | Connects different parts of the molecule, providing specific conformational rigidity. This feature is prominent in tezacaftor's structure. mdpi.com | Modifications to linker groups can improve metabolic stability and potency. mdpi.com |

| Substituted Aryl Groups | Engage in crucial interactions with the CFTR protein, such as π-π stacking and hydrophobic interactions. | Varying the substituents on these rings was a key strategy to enhance binding affinity and selectivity. researchgate.net |

| Chiral Centers | Introduces specific three-dimensional geometry, which is often critical for precise interaction with a biological target. | The specific stereochemistry of this compound is essential for its activity, a feature determined through SAR. chemicalbook.com |

The pharmacophore of a drug refers to the specific arrangement of molecular features necessary for its biological activity. This compound represents a distinct pharmacophore compared to earlier Type I correctors like lumacaftor and tezacaftor. nih.gov Its more complex structure allows it to bind to a different site on the CFTR protein, allosterically stabilizing the protein's conformation. nih.gov

Key features of the this compound pharmacophore include:

A central, substituted pyridine (B92270) ring system that acts as a core scaffold. chemicalbook.com

A trifluoromethyl-substituted pyrazole (B372694) group, which is crucial for its interactions. chemicalbook.com

A chiral methyl-substituted pyrrolidine (B122466) moiety, which provides a specific 3D conformation essential for binding. chemicalbook.com

An amide linker connecting these pieces, which participates in hydrogen bonding. chemicalbook.com

This unique combination of features allows this compound to act as a Type III corrector, a classification based on its mechanism of stabilizing nucleotide-binding domain 1 (NBD1) and promoting the assembly of multiple CFTR domains. nih.govmdpi.com

The development of this compound is a prime example of successful scaffold modification. Early correctors, while beneficial, had limitations. The development strategy, therefore, focused on finding a novel corrector that could work synergistically with a Type I corrector like tezacaftor. mdpi.comnih.gov This involved moving beyond the scaffolds of existing drugs to explore new chemical space.

The process began with lead compounds that were structurally different from lumacaftor and tezacaftor. Medicinal chemists synthesized hundreds of analogs, systematically modifying different parts of the scaffold. acs.org For instance, they explored different heterocyclic cores, altered the linker units, and varied the substituents on the aromatic rings. This campaign led to the discovery that molecules with this compound's specific architecture could effectively rescue the processing of F508del-CFTR, especially when used in combination with another corrector. mdpi.comnih.gov This synergistic effect is due to the different binding sites and complementary mechanisms of action of the two correctors. nih.gov

Elucidation of this compound Pharmacophore

Synthetic Chemical Routes and Methodologies

The chemical synthesis of a complex molecule like this compound for large-scale production is a significant challenge. Vertex Pharmaceuticals disclosed several synthetic routes, demonstrating a convergent approach where different key fragments of the molecule are synthesized separately before being joined together. chemicalbook.comnih.gov

One of the reported first-generation strategies involved creating three key building blocks that were then sequentially coupled to a central dichloronicotinic acid core. chemicalbook.com

The main fragments include:

The Pyrazole Fragment: Synthesized from methyl (E)-3-methoxyacrylate and hydrazine, followed by a Mitsunobu reaction with a trifluoroalcohol. chemicalbook.com

The Chiral Pyrrolidine Fragment: Produced via a fascinating ring-contraction of a piperidone starting material, followed by asymmetric hydrogenation to install the correct stereochemistry. chemicalbook.com

The Sulfonamide Fragment: The third key component of the final molecule. chemicalbook.com

The final steps involve a series of coupling reactions. The pyrazole fragment is attached to the core, followed by hydrolysis and amide bond formation with the sulfonamide piece. The final step is a substitution reaction to attach the hindered chiral pyrrolidine, yielding the this compound molecule. chemicalbook.com Later-generation syntheses aimed to improve efficiency and reduce the number of steps for manufacturing. nih.gov

Computational Chemistry and Biophysical Approaches

Computational chemistry and biophysical techniques played a vital role in understanding how this compound functions at a molecular level. proteomexchange.org These methods provide insights that are often difficult to obtain through experimental means alone and help rationalize the findings from SAR studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. droracle.ai For this compound, docking simulations were instrumental in identifying its binding site on the CFTR protein. mdpi.comproteomexchange.orgfrontiersin.org

These computational models, later confirmed by cryo-electron microscopy (cryo-EM) studies, showed that this compound binds to a distinct site from Type I correctors. frontiersin.org Its binding pocket is located at the interface of multiple domains within the CFTR protein. nih.govfrontiersin.org

Table 2: Predicted this compound Binding Site on CFTR

| Interacting Component of CFTR | Type of Interaction | Reference |

|---|---|---|

| Transmembrane Helix 2 (TM2) | Forms part of the binding pocket. | nih.govfrontiersin.org |

| Transmembrane Helix 10 (TM10) | Forms part of the binding pocket. | nih.govfrontiersin.org |

| Transmembrane Helix 11 (TM11) | Forms part of the binding pocket. | nih.govfrontiersin.org |

| N-terminal Lasso Motif | Key interaction site for allosteric stabilization. | nih.govfrontiersin.org |

These simulations revealed that this compound acts as a 'molecular glue', stabilizing the interface between these different parts of the protein. proteomexchange.org This allosteric stabilization is believed to be the mechanism by which this compound corrects the folding defect of the F508del-CFTR protein, allowing it to be properly processed and trafficked to the cell surface. nih.govproteomexchange.org The insights from molecular docking have been crucial for understanding its synergistic action with tezacaftor and for the rational design of next-generation CFTR modulators. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Changes

Molecular Dynamics (MD) simulations have been a critical computational tool in understanding the complex conformational landscape of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and the impact of modulators like this compound. These simulations model the physical movements of atoms and molecules over time, providing insights into protein dynamics that are not achievable through static structural methods alone.

In the development and study of this compound, MD simulations have been instrumental in several key areas:

Understanding Allosteric Communication: The CFTR protein undergoes significant conformational changes to open and close its ion channel, a process driven by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). elifesciences.orgplos.org MD simulations have helped map the long-range allosteric communication pathways, showing how movements initiated at the NBDs are transmitted through the protein to the transmembrane domains (TMDs) that form the channel gate. elifesciences.orgplos.org This is crucial because this compound, like other modulators, does not bind directly to the channel pore but influences its gating from a distance. elifesciences.org

Modeling Mutant CFTR Dynamics: For mutations like F508del, which cause protein misfolding and trafficking defects, MD simulations can predict the resulting structural instability. By simulating the behavior of mutant proteins, researchers can understand how the mutation disrupts normal conformational transitions. For other mutations, such as Q1291H, MD simulations have been used to investigate the specific consequences on the protein's structure and its interaction with essential co-factors like ATP and Mg2+. nih.gov For instance, simulations can calculate the change in distance and interaction stability between key residues, revealing how a mutation might disrupt function. nih.gov

Predicting Modulator Effects: MD simulations allow researchers to introduce a drug molecule like this compound into the virtual model of the CFTR protein. By running the simulation with the drug present, they can observe how it influences the protein's conformational dynamics. These models can predict how a corrector molecule might stabilize a misfolded region or how it alters the equilibrium between the closed and open states of the channel, complementing functional data from laboratory experiments. plos.orgplos.org

A study modeling the transition from the closed to the open state of CFTR predicted a "conformational wave" that begins at the NBDs and propagates toward the transmembrane pore. plos.org The simulation data below highlights key changes in inter-domain distances during this transition.

| Simulation Time (nanoseconds) | State | Key Event Observed in Simulation | Inter-NBD Distance (Å) |

|---|---|---|---|

| 0 ns | Closed State (C0) | NBDs are separated, channel pore is closed. | ~45 |

| 2.5 ns | Transition Intermediate | NBDs move closer, but key open-state interactions have not formed. | ~30 |

| 7.5 ns | Open State | A continuous pore for ion passage forms. | ~20 |

These computational approaches provide a dynamic, atomic-level view of protein function, helping to build a mechanistic understanding of both the disease-causing defects in CFTR and the restorative action of this compound.

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation

The advent of high-resolution cryo-electron microscopy (cryo-EM) has revolutionized structural biology and was a pivotal technology in elucidating the mechanism of action for this compound. Cryo-EM allows for the visualization of large, complex, and dynamic macromolecules like the CFTR protein in a near-native state, which is often difficult to achieve with other methods like X-ray crystallography.

For years, a precise understanding of how next-generation correctors functioned was hampered by the lack of a high-resolution structure of the most common mutant, F508del-CFTR. ebi.ac.ukresearchgate.net Cryo-EM broke this barrier by enabling researchers to determine the three-dimensional structures of F508del-CFTR both alone and in complex with the components of the triple-combination therapy: this compound, Tezacaftor, and Ivacaftor (B1684365). rcsb.orgcryoduck.com

Key findings from cryo-EM studies include:

Visualization of the F508del Defect: Cryo-EM structures of F508del-CFTR in the absence of correctors revealed the specific interdomain assembly defects caused by the missing phenylalanine residue. ebi.ac.ukresearchgate.net

Mapping of Binding Sites: These high-resolution structures allowed for the precise identification of the binding sites for this compound and Tezacaftor, revealing how they stabilize different parts of the protein to facilitate its proper folding and assembly. researchgate.net

Confirmation of Allosteric Action: The structures confirmed that this compound and Ivacaftor bind at sites distinct from the ion channel pore, providing a structural basis for their allosteric modulation of channel gating and function. elifesciences.orgcryoduck.com

The detailed structural information obtained from cryo-EM has been fundamental to understanding how the triple-combination therapy rescues the F508del-CFTR protein, providing a clear rationale for its significant clinical efficacy.

| PDB ID | Macromolecule | Bound Ligands | Method | Resolution (Å) |

|---|---|---|---|---|

| 8EIQ | Phosphorylated human delta F508 CFTR | This compound, Tezacaftor, Ivacaftor, ATP | Single-particle cryo-EM | 3.00 |

| 8EIG | Phosphorylated human delta F508 CFTR | This compound, ATP | Single-particle cryo-EM | 3.60 |

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical DDI Prediction

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational method used during drug development to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. biopharmaservices.com This "bottom-up" approach integrates a drug's physicochemical properties with physiological data (like organ size and blood flow) and biochemical data (like enzyme and transporter kinetics) to forecast its behavior in virtual patient populations. amegroups.org PBPK modeling is particularly valuable for preclinical prediction of drug-drug interactions (DDIs). nih.gov

In the context of this compound, which is administered as part of a combination therapy (e.g., with Tezacaftor and Ivacaftor), predicting potential DDIs is critical. The components are metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4. mdpi.com Therefore, co-administration with other drugs that are substrates, inhibitors, or inducers of these enzymes can alter the exposure levels of the CFTR modulators or the co-administered drugs.

PBPK modeling was employed to:

Predict Interactions with Other Drugs: Before conducting extensive clinical trials, PBPK models were used to simulate the co-administration of the this compound-containing regimen with various other medications. This allows for a quantitative prediction of the magnitude of a potential DDI.

Inform Clinical Study Design: The predictions from PBPK models help determine whether a clinical DDI study is necessary and can inform its design.

Develop Dosing Recommendations: By predicting the extent to which a co-administered drug might increase or decrease this compound levels, PBPK modeling provides a scientific basis for recommending dose adjustments when used with strong CYP3A inhibitors or inducers.

A key application of this methodology was to evaluate the complex DDIs between the this compound/Tezacaftor/Ivacaftor (ETI) combination and commonly used statins. mdpi.com These interactions can involve multiple pathways, including inhibition of CYP enzymes (like CYP3A4) and transporters (like OATPs). mdpi.com The PBPK simulation predicted the change in exposure (Area Under the Curve, or AUC) for several statins when co-administered with ETI.

| Statin | Primary Metabolic/Transport Pathway(s) | Predicted AUC Ratio (Statin + ETI vs. Statin Alone) | Predicted Cmax Ratio (Statin + ETI vs. Statin Alone) |

|---|---|---|---|

| Atorvastatin | CYP3A4, OATP1B1 | 3.27 | 2.84 |

| Pravastatin | OATP1B1 | 2.27 | 2.01 |

| Pitavastatin | OATP1B1, OATP1B3 | 2.24 | 1.83 |

| Rosuvastatin | BCRP, OATP1B1/B3 | 1.83 | 1.84 |

Data from a PBPK simulation study predicting the magnitude of drug-drug interactions between statins and the this compound/Tezacaftor/Ivacaftor regimen. mdpi.com

These simulations indicated a moderate interaction potential, suggesting that co-administration could significantly increase statin levels, thereby informing clinical management strategies. mdpi.com

Elexacaftor in Advanced Preclinical Research Models

Utilizing Patient-Derived Cellular Models

Patient-derived cellular models have become indispensable tools in CF research, offering a personalized approach to studying disease pathophysiology and therapeutic responses.

Primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface are considered a gold-standard in vitro model for CF research. These cultures differentiate to form a pseudostratified epithelium that closely mimics the cellular composition and function of the human airway.

Preclinical studies using HBE cells from patients with the F508del mutation demonstrated that the triple combination of elexacaftor, tezacaftor (B612225), and ivacaftor (B1684365) resulted in a significant functional rescue of the F508del-CFTR protein, exceeding the rescue achieved with previous dual-combination therapies. nih.gov In vitro assessments in airway epithelial cells from individuals with either homozygous F508del or heterozygous F508del/minimal function mutations showed that the addition of this compound to tezacaftor and ivacaftor significantly improved CFTR protein processing and trafficking. touchrespiratory.com This leads to an increased quantity and function of mature CFTR protein at the cell surface. touchrespiratory.com These preclinical findings in HBE cells correlated well with the impressive clinical outcomes observed in patients, validating the utility of this model for predicting therapeutic efficacy. nih.goversnet.org

Table 1: Summary of Key Findings for this compound in HBE Cell Models

| Finding | Mutation(s) Studied | Significance |

|---|---|---|

| Significant functional rescue of CFTR | F508del | Demonstrated superiority of the triple combination therapy. nih.gov |

| Improved protein processing and trafficking | F508del homozygous and heterozygous | Showed increased quantity and function of mature CFTR protein. touchrespiratory.com |

Patient-derived intestinal organoids, or "mini-guts," are three-dimensional structures grown from rectal biopsies that replicate the intestinal epithelium. mdpi.comrug.nl They have emerged as a valuable tool for studying CFTR function and its response to modulators. mdpi.comrug.nl A key assay used in this model is the forskolin-induced swelling (FIS) assay, which quantifies CFTR function. mdpi.comersnet.org

Studies have shown a strong correlation between the in vitro CFTR rescue observed in organoids treated with this compound-based combinations and the in vivo improvements in clinical outcomes, such as lung function. mdpi.comersnet.org This has positioned intestinal organoids as a powerful model for theratyping, which is the process of predicting a patient's response to a specific therapy. mdpi.com This is particularly important for patients with rare CFTR mutations who may not have been included in large clinical trials. mdpi.comrug.nl Research on organoids from patients with various rare genotypes has helped identify additional mutations that are responsive to this compound, tezacaftor, and ivacaftor, supporting the expansion of treatment access. mdpi.comnih.gov

Similar to HBE cells, human nasal epithelial (HNE) cells can be collected through a minimally invasive procedure and cultured to form a functional respiratory epithelium. mdpi.comnih.gov This model serves as a reliable surrogate for bronchial tissue to study CFTR function and modulator effects. nih.govmdpi.com

Preclinical investigations using nasal epithelial cells have been instrumental in evaluating the efficacy of this compound in combination with tezacaftor and ivacaftor across a range of CFTR mutations, including rare ones like G85E, M1101K, and N1303K. ersnet.orgnih.gov These studies have demonstrated that this compound exhibits a dual activity, acting as both a corrector and a potentiator, which contributes to its pharmacological effect. ersnet.orgresearchgate.net The data generated from nasal epithelial cell models has been used to predict clinical responses and, in some cases, has provided the rationale for treating patients with rare mutations who were not previously eligible for modulator therapy. mdpi.commdpi.com

Table 2: Applications of Nasal Epithelial Cell Models in this compound Research

| Application | Key Findings | Reference |

|---|---|---|

| Efficacy on Rare Mutations | Demonstrated response in G85E, M1101K, and N1303K mutations. | ersnet.orgnih.gov |

| Dual Activity of this compound | Showed that this compound functions as both a corrector and a potentiator. | ersnet.orgresearchgate.net |

| Predicting Clinical Response | Data used to support treatment for patients with rare or uncharacterized mutations. | mdpi.commdpi.com |

Intestinal Organoids for Functional Studies

Investigation in Non-Human Animal Models

While patient-derived cells are invaluable, animal models allow for the study of systemic effects and complex physiological interactions. In CF research, various animal models, including mice, rats, ferrets, and pigs, have been developed by introducing CF-causing mutations into their Cftr gene. nih.gov

Transgenic mouse models, in which the murine Cftr gene is replaced with the human CFTR gene, have been particularly useful for preclinical evaluation of CFTR modulators. nih.gov These "humanized" models are essential because the species-specificity of some compounds can limit their effectiveness in animals with the murine version of the protein. frontiersin.org While specific preclinical outcomes for this compound in these models are not detailed here, they are generally used to assess pharmacological activity, pharmacokinetics, and to understand the integrated physiological response to a new therapeutic agent in a living organism before human trials. windows.netmdpi.com

Assessment of this compound Effects on Cellular Pathways Beyond CFTR Maturation

The primary role of this compound is to correct the misfolding of the CFTR protein. However, its impact extends to broader cellular pathways involved in maintaining protein homeostasis.

This compound, as a CFTR corrector, functions as a pharmacological chaperone that stabilizes the CFTR protein, thereby improving its folding, processing, and trafficking to the cell surface. nih.govnih.gov It binds to the CFTR protein at a different site than tezacaftor, leading to an additive effect when used in combination. nih.govwikipedia.org

Advanced proteomic studies have investigated how this compound remodels the CFTR interactome—the network of proteins that interact with CFTR. These studies reveal that this compound facilitates unique interactions with proteostasis factors involved in translation, folding, and degradation pathways in a manner that is dependent on the specific CFTR variant. nih.govresearchgate.net For responsive variants, correctors like this compound can decrease the aberrant interactions with the cellular quality control machinery, suggesting a more productive folding pathway. nih.govpnas.org Conversely, for poorly responsive variants, this compound may fail to restore these critical proteostasis interactions, providing insight into the molecular basis of differential drug responses. nih.gov Research has shown that modulating translational pathways, for instance, can sometimes sensitize previously unresponsive mutants to the corrective effects of this compound. nih.govnih.gov

Interactions with the Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

The biogenesis of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is an inefficient process, with a significant fraction of even the wild-type protein being recognized as misfolded by the cell's quality control systems. mdpi.com In individuals with class II mutations, such as the common F508del mutation, the nascent polypeptide is recognized as aberrant and targeted for premature destruction by the endoplasmic reticulum-associated degradation (ERAD) pathway. mdpi.comnih.gov This prevents the protein from trafficking to the plasma membrane, leading to a loss of function. The ERAD pathway involves the recognition of misfolded proteins, their ubiquitination by E3 ubiquitin ligases like RNF5 and RNF185, and subsequent degradation by the proteasome. molbiolcell.org

This compound, as a CFTR corrector, directly intervenes in this process. Its primary mechanism involves acting as a pharmacological chaperone that binds to the nascent CFTR polypeptide. molbiolcell.org This binding stabilizes the protein, facilitating its proper folding and diverting it from the ERAD pathway. molbiolcell.org Research suggests a model where CFTR-F508del transits through several sequential folding states (B₁, B₂, B₃) within the ER. The earliest state (B₁) is targeted for degradation by the RNF5/RNF185 ligases. molbiolcell.org

This compound and tezacaftor act synergistically to rescue the mutant protein. Tezacaftor is thought to stabilize an early folding intermediate (B₂), making it resistant to degradation and available for subsequent stabilization by this compound. molbiolcell.org this compound then binds to and stabilizes a later folding state (B₃), which is competent for exiting the ER and trafficking to the Golgi apparatus for further maturation and eventual insertion into the plasma membrane. molbiolcell.org While tezacaftor modestly increases the half-life of F508del-CFTR, this compound primarily increases the fraction of the protein that achieves a long-lived, stable conformation. molbiolcell.org By altering the folding landscape to favor conformations that are not substrates for ERAD machinery, this compound effectively rescues the mutant protein from premature degradation. nih.govmolbiolcell.org

| Component/Process | Role in ERAD of CFTR | Impact of this compound |

|---|---|---|

| Misfolded CFTR (e.g., F508del) | Substrate for ERAD pathway, leading to degradation. nih.gov | Binds to and stabilizes folding intermediates, preventing recognition by ERAD. molbiolcell.org |

| RNF5 / RNF185 | E3 ubiquitin ligases that tag misfolded CFTR for proteasomal degradation. molbiolcell.org | Promotes a CFTR conformation that is a poor substrate for these ligases, thus avoiding ubiquitination. molbiolcell.org |

| Ubiquitin-Proteasome System | Degrades the ubiquitinated CFTR protein. nih.gov | Diverts CFTR away from this degradation pathway by correcting its folding. molbiolcell.org |

| Protein Trafficking | Blocked for misfolded CFTR, which is retained in the ER. mdpi.com | Enables the stabilized CFTR to exit the ER and traffic to the plasma membrane. mdpi.com |

Impact on Inflammatory Responses in Immune Cells (e.g., monocytes/macrophages)

Beyond its effects on epithelial cells, this compound, as part of the triple-combination therapy with tezacaftor and ivacaftor (ETI), has been shown to modulate the function of innate immune cells, which are known to be dysfunctional in cystic fibrosis. nih.goversnet.org Monocytes and macrophages from individuals with CF exhibit defects in their ability to combat pathogens, contributing to the chronic lung infections characteristic of the disease. nih.goversnet.org

Studies on monocytes isolated from patients before and after initiation of ETI therapy have revealed significant improvements in key antimicrobial functions. nih.goversnet.org Specifically, the therapy has been shown to:

Improve Phagocytosis and Microbicidal Activity: Monocytes from patients on ETI therapy showed a significant improvement in their ability to phagocytose and kill Pseudomonas aeruginosa, a primary pathogen in the CF lung. nih.goversnet.org This correction of phagocytic and microbicidal deficiencies, while not always reaching the levels of healthy controls, represents a substantial restoration of function. nih.gov

Reduce Exuberant Oxidative Burst: Prior to treatment, CF monocytes exhibit an excessive and dysregulated oxidative burst (production of reactive oxygen species, ROS) in response to stimuli. nih.goversnet.org ETI therapy significantly reduces this exuberant ROS production to levels comparable to those in healthy individuals. nih.gov This normalization is crucial, as excessive ROS can be damaging and has been linked to less effective bactericidal activity. nih.gov

Lower Inflammatory Responses: The pro-inflammatory response of monocytes to bacterial stimuli was also observed to be lower following ETI treatment. ersnet.org This aligns with findings of reduced systemic pro-inflammatory cytokines, such as IL-6 and IL-8, in patients receiving ETI, suggesting a dampening of the systemic inflammation associated with CF. researchgate.net

| Monocyte Function | Status in CF (Pre-ETI Therapy) | Effect of this compound-based Therapy (Post-ETI) | Reference |

|---|---|---|---|

| Phagocytic Activity | Deficient | Significantly improved | nih.goversnet.org |

| Intracellular Bacterial Killing | Deficient | Significantly improved | nih.goversnet.org |

| Oxidative Burst (ROS Production) | Exuberant/Excessive | Reduced to near-normal levels | nih.gov |

| Inflammatory Cytokine Secretion (e.g., IL-6) | Elevated/Pro-inflammatory | Lowered response to stimuli | ersnet.orgresearchgate.net |

Effects on Autophagy and Ubiquitin-Proteasome System (conceptual)

Conceptually, this compound's mechanism of action is intrinsically linked to the cellular protein degradation machinery, namely the ubiquitin-proteasome system (UPS) and autophagy. The UPS is the primary component of the ERAD pathway responsible for eliminating misfolded proteins like F508del-CFTR from the ER. nih.govmolbiolcell.org Autophagy is another major degradation pathway that clears aggregated proteins and damaged organelles and can be triggered by ER stress. ersnet.orgnih.gov

In CF, the persistent production of misfolded CFTR places a significant burden on these quality control systems. The failure to fold properly leads to the protein's recognition by chaperones and E3 ubiquitin ligases, which tag it with ubiquitin for degradation by the proteasome. nih.govmolbiolcell.org This constant engagement of the UPS is a hallmark of the cellular pathology. When misfolded proteins accumulate, they can cause ER stress, which in turn activates the unfolded protein response (UPR). nih.gov Prolonged UPR is known to induce autophagy as a compensatory, pro-survival mechanism to clear protein aggregates and alleviate stress. nih.gov Indeed, some degradation-resistant CFTR mutants have been shown to accumulate at sites of autophagy initiation. ersnet.org

This compound's primary role is to act upstream of these degradation pathways. By stabilizing the nascent CFTR protein and promoting a folding conformation that can bypass ER quality control, it effectively reduces the amount of substrate delivered to the UPS for degradation. molbiolcell.org This diversion from the ERAD pathway lessens the load on the proteasome. Consequently, by preventing the accumulation of misfolded CFTR in the ER, this compound would also be expected to reduce the level of ER stress and the subsequent activation of the UPR and stress-induced autophagy. nih.gov Therefore, while not directly targeting the UPS or autophagy machinery, this compound conceptually modulates their activity by correcting the root cause of their over-activation—the misfolded CFTR protein.

Translational Research Models and Predictivity for CFTR Modulator Response

The development and approval of CFTR modulators like this compound have been heavily reliant on translational research models that can predict clinical efficacy. Given the vast number of rare CFTR mutations, conducting clinical trials for each one is impractical. nih.gov Therefore, patient-derived in vitro models have become essential tools for "theratyping"—matching a specific mutation to an effective modulator therapy—and for providing evidence to expand drug labels to new patient populations. nih.goversnet.orgnih.gov

Key translational models include:

Primary Nasal and Bronchial Epithelial Cells: Cells collected from patients via brushing or biopsy can be grown at an air-liquid interface to form polarized, differentiated monolayers that mimic the airway epithelium. ersnet.orgmdpi.com The function of rescued CFTR in these cultures is measured as chloride transport using an Ussing chamber. ersnet.orgmdpi.com These models have shown a strong correlation between the in vitro modulator-induced change in CFTR function and the in vivo clinical response, such as improvements in lung function (ppFEV₁). nih.goversnet.org

Intestinal Organoids: Derived from rectal biopsies, these patient-specific "mini-guts" can be grown in a 3D matrix. nih.govmdpi.com When stimulated with forskolin, functional CFTR channels on the organoid surface secrete fluid, causing them to swell. The degree of forskolin-induced swelling (FIS) is a direct measure of CFTR function. nih.gov The FIS assay has demonstrated a high correlation with clinical outcomes, including changes in sweat chloride concentration and ppFEV₁, and has been used to justify compassionate use of modulators for patients with rare, unapproved mutations. nih.gov

Induced Pluripotent Stem Cells (iPSCs): A more recent approach involves reprogramming a patient's somatic cells (e.g., from blood or skin biopsy) into iPSCs, which can then be differentiated into airway epithelial cells. medrxiv.org This technology offers a renewable source of patient-specific cells for testing modulator response and holds promise for predicting clinical benefit, although research is ongoing to fully establish its predictive power. medrxiv.org

These models are powerful because they retain the patient's unique genetic background, allowing for a personalized assessment of drug response. nih.gov They have been instrumental in demonstrating the potential benefit of this compound for numerous rare mutations beyond F508del, paving the way for regulatory approvals and expanding access to this life-changing therapy. ersnet.orgmdpi.com

| Translational Model | Source Material | Functional Endpoint Measured | Predictive Value for this compound Response |

|---|---|---|---|

| Nasal/Bronchial Epithelial Cultures | Nasal or bronchial brushings/biopsies. ersnet.org | CFTR-mediated chloride current (Ussing chamber). ersnet.org | Correlates with changes in lung function (ppFEV₁). nih.gov |

| Intestinal Organoids | Rectal biopsies. nih.gov | Forskolin-Induced Swelling (FIS). nih.gov | High correlation with changes in sweat chloride and ppFEV₁. nih.gov |

| iPSC-derived Airway Epithelia | Blood or skin punch biopsy. medrxiv.org | CFTR activity in differentiated monolayers. medrxiv.org | Promising model for predicting clinical benefit; under active evaluation. medrxiv.org |

Mechanisms of Differential Response and Resistance to Elexacaftor in Preclinical Contexts

Impact of Specific CFTR Mutations on Elexacaftor Efficacy in vitro